molecular formula C12H16N2O4 B8680069 Ethyl 3-(2-nitrophenylamino)butanoate

Ethyl 3-(2-nitrophenylamino)butanoate

Cat. No. B8680069
M. Wt: 252.27 g/mol
InChI Key: FBXRRLNVDPBNSS-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

A round bottomed flask was charged with ethyl 3-aminobutanoate (1 ml, 6.82 mmol), 1-fluoro-2-nitrobenzene (0.720 ml, 6.82 mmol), potassium carbonate (1884 mg, 13.63 mmol), and a stirbar. THF (35 mL, 0.2 M) was added, and the mixture was stirred at 100° C. for 36 h. The mixture was concentrated with celite and purified by silica gel chromatography to yield ethyl 3-(2-nitrophenylamino)butanoate as a yellow amorphous solid (0.776 mg, 3.08 mmol, 45%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
1884 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].C(=O)([O-])[O-].[K+].[K+]>C1COCC1>[N+:17]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[NH:1][CH:2]([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])([O-:19])=[O:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
NC(CC(=O)OCC)C
Name
Quantity
0.72 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
1884 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated with celite
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC(CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.08 mmol
AMOUNT: MASS 0.776 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.